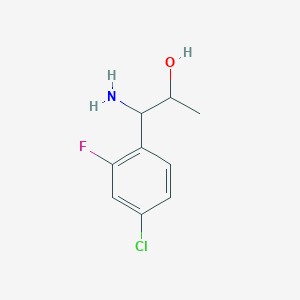

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Description

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-chloro-2-fluorophenyl substituent attached to a propan-2-ol backbone. The presence of both amine and hydroxyl groups confers polarity, while the halogenated aromatic ring enhances lipophilicity and electronic effects, influencing bioavailability and target binding .

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3 |

InChI Key |

BYTVMEMMBGDOMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route involves the reaction of 4-chloro-2-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a hydroxyl group to the amine to form the desired compound .

Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimization for large-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols or amines .

Scientific Research Applications

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

The molecular targets and pathways involved depend on the specific application and context. In medicinal chemistry, the compound may target enzymes involved in disease pathways, while in biological research, it may be used to study metabolic processes .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Weight (g/mol) | Key Substituents | BBB Permeability | Key Activity |

|---|---|---|---|---|

| This compound | ~215 (estimated) | 4-Chloro-2-fluorophenyl | Unknown | Hypothesized kinase modulation |

| NSC777205 | 345.73 | Benzoxazine-dione, 4-chloro-2-fluorophenyl | High (2x NSC777207) | c-Met/EGFR inhibition |

| B.1.52 | 401.77 | Isoxazole, 4-chloro-2-fluorophenyl | Unknown | C14 demethylase inhibition |

| (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL | 197.23 | 2-Fluoro-4-methylphenyl | Unknown | Chiral receptor targeting |

| 1-Aminopropan-2-ol | 75.11 | None (simple amino alcohol) | Low | Surfactant/pH adjuster |

Research Findings and Implications

- Lipophilicity and Bioavailability: The 4-chloro-2-fluorophenyl group in the target compound likely enhances membrane permeability compared to non-aromatic analogs like 1-aminopropan-2-ol but may reduce solubility relative to NSC777205’s oxygen-rich benzoxazine system .

- Target Selectivity : Structural rigidity in benzoxazine derivatives (NSC777205/207) may improve kinase selectivity, whereas the target compound’s flexibility could allow broader interaction with diverse targets .

- Halogen Effects: Chlorine’s strong electron-withdrawing nature may increase metabolic stability compared to fluorine or methyl substituents, as seen in (1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL .

Biological Activity

1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL, a chiral compound with significant biological activity, has garnered attention in medicinal chemistry due to its unique structural attributes. The compound's molecular formula is C9H11ClFNO, and it has a molar mass of approximately 203.64 g/mol. Its structure features a secondary alcohol, an amino group, and halogen substituents (chlorine and fluorine) on the aromatic ring, which influence its pharmacological properties and interactions with biological targets.

Structural Characteristics

The presence of both chlorine and fluorine atoms enhances the compound's binding affinity to various biological macromolecules, including enzymes and receptors. The amino group allows for potential hydrogen bonding, increasing solubility in polar solvents and contributing to its biological activity. The stereochemistry of this compound is also crucial; the (1S,2R) configuration may affect its pharmacokinetics and pharmacodynamics.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClFNO |

| Molar Mass | 203.64 g/mol |

| Density | 1.295 g/cm³ |

| Boiling Point | 320.1 °C |

Biological Activity

Research indicates that this compound exhibits various pharmacological activities:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as diabetes or obesity.

- Neurotransmitter Modulation : Its structural features suggest that it can modulate neurotransmitter systems, which is particularly relevant for treating neurological disorders like depression and anxiety.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several studies have explored the biological activity of similar compounds with comparable structures:

-

Study on Neurotransmitter Systems :

- A study evaluated the effects of halogenated phenyl derivatives on serotonin receptors. Results indicated that compounds with fluorine substituents exhibited enhanced receptor affinity, suggesting similar potential for this compound .

-

Enzyme Interaction Studies :

- Research demonstrated that compounds with amino alcohol functional groups could effectively inhibit certain enzymes involved in neurotransmitter degradation pathways. This suggests that this compound may have similar inhibitory effects .

- Antimicrobial Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.